molecular formula C10H17NO B13578094 2-(Cyclohex-3-en-1-yl)morpholine

2-(Cyclohex-3-en-1-yl)morpholine

Cat. No.: B13578094
M. Wt: 167.25 g/mol
InChI Key: VVEQGRPWCXOMLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Cyclohex-3-en-1-yl)morpholine involves the reaction of cyclohexanone with morpholine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in toluene under reflux conditions, with the removal of water to drive the reaction to completion . The product is then purified by distillation under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-3-en-1-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohex-3-en-1-yl)morpholine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-3-en-1-yl)morpholine involves its interaction with various molecular targets. The morpholine ring can act as a nucleophile, participating in reactions with electrophilic centers. The cyclohexene ring can undergo addition reactions, forming new carbon-carbon bonds . These interactions are crucial in its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a morpholine ring and a cyclohexene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-cyclohex-3-en-1-ylmorpholine

InChI

InChI=1S/C10H17NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-2,9-11H,3-8H2

InChI Key

VVEQGRPWCXOMLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2CNCCO2

Origin of Product

United States

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